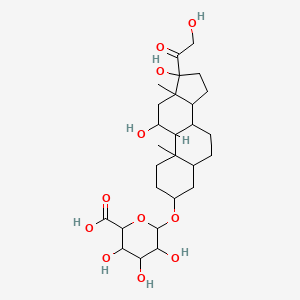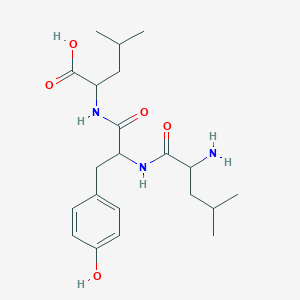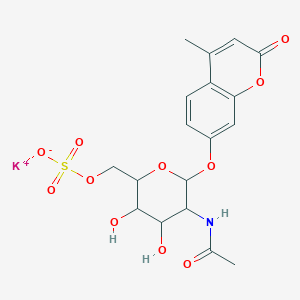
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta is a steroid compound that belongs to the class of 21-hydroxy steroids It is characterized by its complex structure, which includes multiple hydroxyl groups and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions, oxidation, and reduction steps. Specific reagents and catalysts are used to achieve the desired functional groups at the correct positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The exact methods can vary depending on the specific requirements and available technology.
Analyse Chemischer Reaktionen
Types of Reactions
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or aldehyde groups, while reduction can produce more hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al: Another 21-hydroxy steroid with similar structural features.
3-BETA,11-BETA,17-ALPHA,20-BETA-TETRAHYDROXY-5-ALPHA-PREGNAN-21-YL ACETATE: A related compound with additional hydroxyl groups and an acetate group.
Uniqueness
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H42O11 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
6-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35) |
InChI-Schlüssel |
OZINUFSVVJAFHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)











![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
